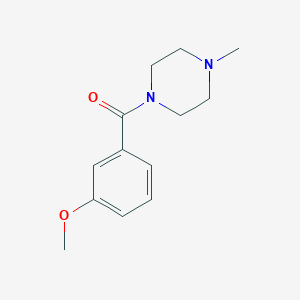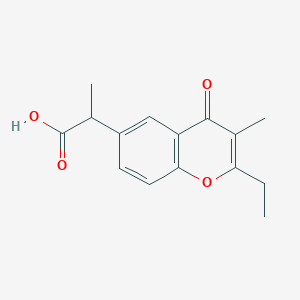![molecular formula C21H19N5O2 B263879 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. This compound is a potent antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.
作用机制
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the excitatory neurotransmission mediated by the receptor.
Biochemical and Physiological Effects:
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potency and selectivity as an antagonist of the ionotropic glutamate receptor. This allows for the specific manipulation of glutamate receptor signaling in various experimental paradigms. However, one limitation of using 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one is its relatively short half-life, which may require frequent administration in in vivo studies.
未来方向
There are many potential future directions for research on 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one. One area of interest is the role of glutamate receptors in the development and progression of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one as a tool to study the mechanisms underlying learning and memory may lead to the development of new therapeutic strategies for cognitive disorders. Finally, the development of more potent and selective antagonists of glutamate receptors may lead to the discovery of new treatments for neurological disorders.
合成方法
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one is synthesized by reacting 4,7-dimethylquinazoline-2-amine with 3-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with potassium carbonate in ethanol to yield 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one.
科学研究应用
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been used in a variety of in vitro and in vivo studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
分子式 |
C21H19N5O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-7-8-16-13(2)22-20(24-18(16)9-12)26-21-23-17(11-19(27)25-21)14-5-4-6-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI 键 |
SZXAAWVHPFLPFX-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
规范 SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)

![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)